(3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone is a synthetic compound belonging to the class of piperazinones. Its molecular formula is , and it features a piperazinone ring substituted with a 4-fluorobenzoyl group at the 4-position and a methyl group at the 3-position. This compound is notable for its potential biological activity and utility in medicinal chemistry due to its unique structural characteristics, which may influence its interaction with biological targets .
Research indicates that (3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone may exhibit significant biological activities, particularly in modulating enzyme functions. Its potential anti-inflammatory and analgesic properties have been investigated, suggesting that it may inhibit specific enzymes involved in inflammatory pathways. This modulation could lead to therapeutic applications in treating conditions associated with inflammation .
The synthesis of (3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone typically involves:
In industrial settings, these methods may be scaled up using automated reactors and continuous flow systems to enhance efficiency and yield .
(3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone has several applications, including:
Studies on (3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone have focused on its interactions with various biological targets. It has shown promise in binding to specific enzymes, which may lead to modulation of their activity. This characteristic is crucial for understanding its potential therapeutic effects, particularly in inflammatory diseases where enzyme inhibition plays a significant role.
Several compounds share structural similarities with (3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(4-Fluorobenzyl)piperazine | Benzyl substitution on piperazine | Lacks carbonyl functionality |
| 1-(4-Chlorobenzyl)piperazine | Chlorobenzyl substitution on piperazine | Different halogen substituent |
| 1-Methylpiperazine | Methyl substitution on piperazine | No aromatic substitution |
| 2-Piperazinone | Basic piperazinone structure | Lacks additional substituents |
The uniqueness of (3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone lies in its specific combination of a fluorinated aromatic group and a piperazinone structure, which may enhance its biological activity compared to similar compounds lacking these features .
Conventional routes to (3R)-4-(4-fluorobenzoyl)-3-methyl-2-piperazinone often rely on sequential nucleophilic aromatic substitution (SNAr) and condensation reactions. A representative pathway begins with the coupling of N-Boc-piperazine and ethyl 2-chloropyrimidine-5-carboxylate, followed by transformation into a Weinreb amide intermediate. Grignard reactions with 4-fluorophenyl magnesium bromide introduce the fluorobenzoyl moiety, achieving yields of 68–72% under anhydrous tetrahydrofuran conditions. Subsequent stereoselective methyl group installation typically employs chiral sulfinamide auxiliaries, such as (S)-62, which direct the configuration at the 3-position via diastereoselective addition. Acidic hydrolysis and chromatographic purification yield the target compound with enantiomeric excess (ee) values exceeding 95%, though this method requires multiple protection-deprotection steps and generates stoichiometric by-products.
Key limitations of traditional approaches include:
Table 1: Traditional Synthesis Parameters
| Step | Reaction Type | Yield (%) | Key Reagent |
|---|---|---|---|
| 1 | SNAr Coupling | 85–90 | N-Boc-piperazine |
| 2 | Weinreb Amide Formation | 78 | N,O-Dimethylhydroxylamine |
| 3 | Grignard Addition | 68–72 | 4-Fluorophenyl MgBr |
| 4 | Chiral Methylation | 55–60 | (S)-Sulfinamide |
The compound’s fluorobenzoyl moiety facilitates competitive inhibition of tyrosinase, a copper-containing enzyme critical in melanogenesis and inflammatory responses. Structural analyses reveal that the (3R)-configuration optimizes binding to the enzyme’s active site, where the fluorine atom forms halogen bonds with histidine residues (His85 and His263 in Agaricus bisporus tyrosinase) [2] [4]. These interactions disrupt the enzyme’s ability to coordinate copper ions, thereby inhibiting its catalytic activity.
Table 1: Tyrosinase Inhibition Profiles of (3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone Analogs
| Compound | IC₅₀ (μM) | Inhibition Type | Key Binding Interactions |
|---|---|---|---|
| Parent compound | 1.11 ± 0.09 | Competitive | Halogen bonds with His85/His263 [2] |
| 4-Fluorobenzyl analog | 1.80 ± 0.13 | Mixed | Hydrophobic contacts with Val283 [2] |
Kinetic studies demonstrate that the compound acts as a competitive inhibitor, reducing diphenolase activity by occupying the substrate-binding pocket [4]. Molecular docking simulations further suggest that the methyl group at position 3 enhances steric complementarity with hydrophobic residues (e.g., Val283), stabilizing the enzyme-inhibitor complex [2]. This dual interaction mechanism—halogen bonding and hydrophobic stabilization—explains its low micromolar IC₅₀ values and positions it as a candidate for modulating inflammation-associated hyperpigmentation.
The piperazine core of (3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone shares structural homology with known serotonin receptor ligands. While direct studies on its serotonergic activity are limited, computational models predict affinity for 5-HT₁A and 5-HT₂A receptors due to:
Table 2: Predicted Serotonergic Targets and Binding Energies
| Target | Binding Energy (kcal/mol) | Putative Interaction Site |
|---|---|---|
| 5-HT₁A | -9.2 | Transmembrane helix 3 |
| 5-HT₂A | -8.7 | Extracellular loop 2 |
In vitro assays using neuronal cell lines indicate that the compound attenuates calcium flux induced by serotonin agonists, suggesting functional antagonism . However, further validation is required to elucidate its precise role in pain pathways.
Although direct evidence of antimicrobial activity for (3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone is absent in available literature, its structural analogs exhibit efficacy against Gram-positive bacteria. The fluorobenzoyl group may disrupt microbial enzymes via:
Table 3: Hypothetical Antimicrobial Targets Based on Structural Analogs
| Target Enzyme | Microbial Process Affected | Proposed Mechanism |
|---|---|---|
| DNA gyrase | DNA replication | Competitive inhibition of ATP binding [2] |
| Penicillin-binding protein 2a | Cell wall synthesis | Allosteric modulation [2] |
Future studies should prioritize microbiological assays to validate these hypotheses and quantify minimum inhibitory concentrations.
The para-fluoro-benzoyl fragment is the dominant recognition element in many piperazinone and piperidine drugs. Comparative data drawn from Equilibrative Nucleoside Transporter isoforms and the serotonin five-hydroxy-tryptamine two A receptor demonstrate how its electronic and steric properties cooperate to maximise target engagement.
| Entry | Key change within the benzoyl ring | Experimental target | Half-maximal inhibitory concentration / equilibrium dissociation constant | Efficiency change versus para-fluoro baseline |
|---|---|---|---|---|
| Baseline analogue: intact para-fluoro benzoyl | none | Equilibrative Nucleoside Transporter 2 | 0.57 µmol L⁻¹ [1] | — |
| Meta-chloro in place of para-fluoro (compound 3b) | Halogen moved and exchanged | Equilibrative Nucleoside Transporter 1 | 1.65 µmol L⁻¹ (no effect on isoform 2) [1] | 3-fold weaker and isoform-selective loss |
| Meta-methyl in place of para-fluoro (compound 3c) | Halogen removed, methyl added | Equilibrative Nucleoside Transporter 2 | 0.57 µmol L⁻¹ [1] | Efficiency fully restored despite loss of halogen |
| 4-Fluorobenzoyl piperidine (N-(4-phenylbutyl)-4-(4-fluorobenzoyl)piperidine) | Carbonyl retained, heteroatom ring switched to piperidine | Serotonin five-hydroxy-tryptamine 2A receptor | 5.3 nmol L⁻¹ (Ketanserin = 3.5 nmol L⁻¹ benchmark) [2] | Potency essentially maintained |
Key observations
The title compound carries a single stereogenic methyl group at position 3. Rigorous comparisons of enantiomers and des-methyl congeners highlight the so-called “magic methyl” contribution to receptor affinity.
| Model pair examined | Structural comparison | Biological endpoint | Affinity gain produced by (R)-methyl group |
|---|---|---|---|
| (3R)- versus (3S)-methyl at piperazinone 8-position in second-generation imidazolopiperazines [3] | Enantiomeric swap | Plasmodium falciparum growth suppression | No difference; stereochemistry not decisive, but presence of methyl raises lipophilicity without stereochemical penalty (24 nmol L⁻¹ average) |
| Des-methyl analogue versus meta-methyl analogue (compound 3c) [1] | Introduction of a single methyl to benzene ring | Equilibrative Nucleoside Transporter 2 inhibition | Activity restored from “undetectable at 100 µmol L⁻¹” to 0.57 µmol L⁻¹ (≈ 175-fold gain) |
| Three-methyl versus four-methyl benzyltetrahydro-isoquinolines at opioid receptors [4] | Methyl migrated by one carbon | κ-opioid receptor affinity | 170-fold improvement (0.041 nmol L⁻¹ versus 7 nmol L⁻¹) |
Stereo-electronic explanation
Converting a basic piperazine to its lactam (piperazinone) markedly alters ionisation, polarity and metabolic degradation rates.
| Comparative scaffold | Measured property | Piperazine core | Piperazinone core | Consequence for drug-likeness |
|---|---|---|---|---|
| Imidazolo-piperazine antimalarial versus its lactam analogue [3] | In-vitro parasite growth inhibition | 4 nmol L⁻¹ | 28 nmol L⁻¹ (≈ 7-fold weaker) | Potency sacrificed when carbonyl introduced, indicating the cost of losing basic nitrogen–target contacts |
| Piperazinone peptidomimetic F-Id-3o versus reference PF-74 at human liver microsomes [6] | Metabolic half-life | 0.5 min | 3.8 min (7.6-fold longer) | Carbonyl lowers protonation, decreasing cytochrome P-450 affinity and slowing clearance |
| Dimethyl-substituted piperazinone versus parent piperazine in PROTAC linkers [7] | Acid dissociation constant of most basic nitrogen | 9.7 | 8.0 (1.7 units lower) | Reduced cationic fraction (≈ 20% at pH 7.5) improves passive membrane diffusion and therefore oral absorption potential |
Integrated interpretation